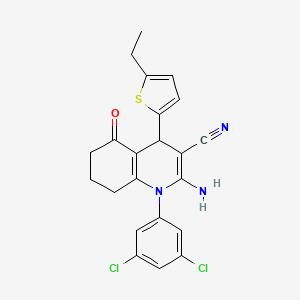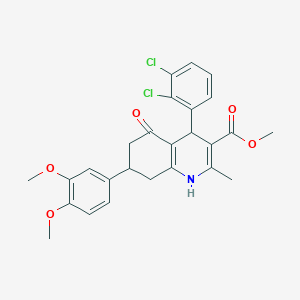![molecular formula C27H29N2O3+ B11633837 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633837.png)
3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group attached to a diphenylmethyl moiety, a nitrobenzyl group, and an azoniabicyclo[2.2.2]octane framework. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves multiple steps:
Formation of the Azoniabicyclo[2.2.2]octane Core: This step often starts with the cyclization of appropriate precursors under basic or acidic conditions to form the azoniabicyclo[2.2.2]octane ring system.
Introduction of the Hydroxy(diphenyl)methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where diphenylmethanol is reacted with the azoniabicyclo[2.2.2]octane core in the presence of a Lewis acid catalyst.
Attachment of the Nitrobenzyl Group: The final step involves the nucleophilic substitution reaction where the nitrobenzyl halide is introduced to the azoniabicyclo[2.2.2]octane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.
Medicine
Pharmacologically, this compound or its derivatives might exhibit activity against certain diseases, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
相似化合物的比较
Similar Compounds
- 3-[Hydroxy(diphenyl)methyl]-1-methyl-1-azoniabicyclo[2.2.2]octane
- 3-[Hydroxy(diphenyl)methyl]-1-isopropyl-1-azoniabicyclo[2.2.2]octane
Uniqueness
Compared to its analogs, 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the nitrobenzyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C27H29N2O3+ |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
[1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H29N2O3/c30-27(23-10-3-1-4-11-23,24-12-5-2-6-13-24)25-20-29(17-15-21(25)16-18-29)19-22-9-7-8-14-26(22)28(31)32/h1-14,21,25,30H,15-20H2/q+1 |
InChI 键 |
PGLSTQIQBPCHRJ-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633761.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633768.png)


![3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633780.png)

![{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)](/img/structure/B11633792.png)
![(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633796.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633801.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633803.png)
![3-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-methylbenzoic acid](/img/structure/B11633806.png)
![ethyl 2-{(3E)-2-(3-ethoxy-4-hydroxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633809.png)
![2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11633814.png)
![Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11633816.png)
